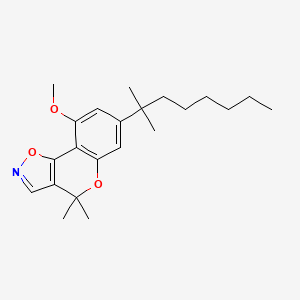

![molecular formula C16H15ClF3N3OS B2447604 N-{4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide CAS No. 2060748-71-0](/img/structure/B2447604.png)

N-{4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

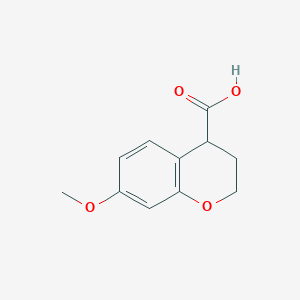

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H15ClF3N3OS and its molecular weight is 389.82. The purity is usually 95%.

BenchChem offers high-quality N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la phosphopantéthéinyl transférase bactérienne

Ce composé, également connu sous le nom de ML267, est un puissant inhibiteur de la phosphopantéthéinyl transférase bactérienne . Cette enzyme catalyse une modification post-traductionnelle essentielle à la viabilité et à la virulence des cellules bactériennes . ML267 a été trouvé pour atténuer la production d'un métabolite dépendant de la Sfp-PPTase lorsqu'il est appliqué à Bacillus subtilis à des doses subléthales .

Activité antibactérienne

ML267 a démontré une activité antibactérienne contre Staphylococcus aureus résistant à la méthicilline . Ceci suggère qu'il pourrait potentiellement être utilisé dans le traitement des infections causées par cette souche résistante de bactéries .

Mécanisme de résistance dans Escherichia coli

Des études de génétique chimique ont impliqué l'efflux comme mécanisme de résistance dans Escherichia coli . Cela signifie que ML267 pourrait potentiellement être utilisé pour étudier et comprendre les mécanismes de résistance dans les bactéries .

Inhibition du métabolisme secondaire dans les bactéries

ML267 a été trouvé pour contrecarrer la croissance bactérienne en atténuant le métabolisme secondaire . Cela pourrait potentiellement être utilisé pour contrôler la croissance bactérienne dans divers contextes .

Utilisation potentielle dans le développement de médicaments

Étant donné ses propriétés antibactériennes et sa capacité à inhiber la phosphopantéthéinyl transférase bactérienne, ML267 pourrait potentiellement être utilisé dans le développement de nouveaux médicaments .

Profils pharmacocinétiques

Les profils d'absorption, de distribution, de métabolisme et d'excrétion in vitro et les profils pharmacocinétiques in vivo de ML267 ont été étudiés . Ces informations pourraient être précieuses dans le développement de nouveaux médicaments basés sur ce composé .

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence as they catalyze a post-translational modification .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied . .

Result of Action

The compound’s action results in the attenuation of secondary metabolism and the thwarting of bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.

Propriétés

IUPAC Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3N3OS/c17-11-6-10(16(18,19)20)7-21-13(11)12-8-25-15(22-12)23-14(24)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFCYPNJQJAOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B2447524.png)

![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone](/img/structure/B2447537.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)

![N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2447541.png)

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2447545.png)